methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
The compound “methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This moiety is known to be a part of various biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For instance, the ester group might undergo hydrolysis or transesterification. The sulfanyl group might participate in oxidation reactions. The thieno[3,2-d]pyrimidin-2-yl group might undergo reactions typical for heterocyclic compounds .Scientific Research Applications
Crystal Structures and Molecular Conformations
Research has been conducted on the crystal structures of compounds with related chemical backbones, demonstrating the importance of understanding molecular conformations for drug design and material science. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated folded molecular conformations stabilized by intramolecular hydrogen bonding, which could be relevant for designing molecules with specific biological activities or for material science applications (Subasri et al., 2016).
Herbicide Development and Structure-Activity Relationships
In the realm of agricultural chemistry, compounds structurally related to the query have been explored for their herbicidal activities. A notable example is the development of KIH-6127, a novel herbicide, where structural modifications led to enhanced activity against specific weeds. Such research underlines the role of chemical synthesis and structure-activity relationship studies in developing more effective and selective agricultural chemicals (Tamaru et al., 1997).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of heterocyclic systems using precursors with similar functionalities demonstrates the compound's potential role in organic synthesis and pharmaceutical research. For example, derivatives of pyrido[1,2-a]pyrimidin-4-ones have been prepared from related esters, showcasing the utility of these compounds in synthesizing complex heterocycles with potential biological activities (Selič et al., 1997).
Antimicrobial and Antitumor Agents
Compounds incorporating the thieno[2,3-d]pyrimidin-2-yl motif have been investigated for their biological activities. For instance, some derivatives have shown potent and selective activities against gastric pathogens such as Helicobacter pylori, highlighting their potential as novel antimicrobial agents (Carcanague et al., 2002). Additionally, thieno[3,2-d]pyrimidine derivatives have been explored for their antitumor activities, suggesting a possible avenue for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones and thiophene derivatives, have been reported to have significant pharmaceutical and biological activities .
Mode of Action
It can be inferred that the compound might interact with its targets through the formation of covalent bonds, given its structural similarity to other active compounds .
Biochemical Pathways
Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound might influence various cellular processes .
Pharmacokinetics
Given its structural similarity to other active compounds, it can be inferred that it might have good bioavailability .
Result of Action
Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound might have significant therapeutic effects .
Action Environment
It can be inferred that factors such as temperature, ph, and the presence of other molecules might affect its action .
Future Directions
Thieno[3,2-d]pyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research . The development of new synthetic methods, exploration of their biological activities, and optimization of their properties could be potential future directions.
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-7-5-4-6-11(12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHDOVDQRHKARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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